Cas no 921143-85-3 (2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide)

2-Cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide is a specialized organic compound featuring a cyclohexyl-substituted tetrazole core linked to an acetamide moiety. Its unique structure, combining a tetrazole ring with cyclohexyl groups, suggests potential utility in medicinal chemistry and agrochemical applications, particularly as a scaffold for bioactive molecule development. The compound’s lipophilic cyclohexyl components may enhance membrane permeability, while the tetrazole ring could contribute to metabolic stability and hydrogen-bonding interactions. This makes it a candidate for further investigation in drug discovery or as an intermediate in synthesizing more complex derivatives. Its precise properties would depend on structural modifications and target applications.
2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide structure
921143-85-3 structure
Product Name:2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
CAS No:921143-85-3
MF:C16H27N5O
MW:305.418483018875
CID:5981588
PubChem ID:44007518
Update Time:2025-06-14

2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
    • Cyclohexaneacetamide, N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-
    • 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide
    • 2-cyclohexyl-N-[(1-cyclohexyltetrazol-5-yl)methyl]acetamide
    • AKOS024625709
    • F2070-1302
    • 921143-85-3
    • 2-cyclohexyl-N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
    • Inchi: 1S/C16H27N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,22)
    • InChI Key: OOWNYKQIGLBLNX-UHFFFAOYSA-N
    • SMILES: C1(CC(NCC2N(C3CCCCC3)N=NN=2)=O)CCCCC1

Computed Properties

  • Exact Mass: 305.22156050g/mol
  • Monoisotopic Mass: 305.22156050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 72.7Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 573.0±29.0 °C(Predicted)
  • pka: 14.28±0.46(Predicted)

2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Pricemore >>

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Additional information on 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide

Comprehensive Overview of 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide (CAS No. 921143-85-3)

The compound 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide, identified by its CAS No. 921143-85-3, is a specialized organic molecule with a unique structural framework. This compound features a cyclohexyl group attached to a tetrazole ring, which is further linked to an acetamide moiety. Such structural characteristics make it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive agents. The presence of both cyclohexyl and tetrazole groups enhances its potential for interactions with biological targets, offering opportunities for drug discovery and material science applications.

In recent years, the demand for tetrazole-containing compounds has surged due to their versatile applications in medicinal chemistry. Researchers are particularly intrigued by the 1,2,3,4-tetrazole scaffold, which is known for its metabolic stability and ability to mimic carboxylic acid groups. The compound 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide leverages these properties, making it a candidate for studies focused on enzyme inhibition and receptor modulation. Its CAS No. 921143-85-3 serves as a critical identifier for researchers sourcing high-purity samples for experimental purposes.

From a synthetic perspective, the preparation of 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide involves multi-step organic reactions, often starting with the cyclization of cyclohexyl isocyanate with hydrazoic acid to form the tetrazole core. Subsequent functionalization with acetamide derivatives yields the final product. This synthetic route highlights the importance of regioselective and stereoselective control, which are key topics in modern organic chemistry. The compound's molecular weight and solubility properties are also frequently discussed in academic forums, as they influence its applicability in various formulations.

The pharmacokinetic and toxicological profiles of CAS No. 921143-85-3 remain under investigation, with preliminary studies suggesting moderate bioavailability and low acute toxicity. These findings align with the growing trend of developing safer alternatives to traditional chemical entities in the pharmaceutical industry. Additionally, the compound's potential as a bioisostere for carboxyl groups has sparked interest in its use for prodrug design, a hot topic in drug delivery optimization.

In the context of green chemistry, researchers are exploring eco-friendly synthesis methods for 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are being evaluated to reduce waste and energy consumption. This aligns with global initiatives to minimize the environmental impact of chemical manufacturing, a subject frequently searched in academic and industrial databases.

Furthermore, the compound's crystallographic data and spectroscopic properties (e.g., NMR, IR, and mass spectra) are well-documented, providing valuable references for quality control and structural elucidation. These details are crucial for laboratories engaged in high-throughput screening and computational modeling, which are dominant trends in drug discovery pipelines.

In summary, 2-cyclohexyl-N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide (CAS No. 921143-85-3) represents a promising scaffold for diverse scientific applications. Its structural complexity, combined with its potential in drug development and material science, ensures its relevance in contemporary research. As interest in heterocyclic compounds and sustainable synthesis continues to grow, this compound is poised to remain a focal point in innovative chemical studies.

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